Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 7, a phenyl group at position 5, and an ethyl ester moiety at position 3 (Figure 1). This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors . The chlorine atom enhances electrophilicity and metabolic stability, while the phenyl group contributes to π-π stacking interactions in protein binding pockets. The ethyl ester serves as a prodrug motif, facilitating cellular uptake and subsequent hydrolysis to active carboxylic acid derivatives .
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)11-9-17-19-13(16)8-12(18-14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
OOFOIQVTOIDZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
In a representative procedure, 5-amino-3-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv) reacts with ethyl 3-chloroacetoacetate (1.2 equiv) in acetic acid (AcOH) under sulfuric acid (H₂SO₄) catalysis at 80–100°C for 4–6 hours. The reaction proceeds via nucleophilic attack of the 5-amino group on the β-keto ester, followed by cyclodehydration to form the pyrimidine ring. The chloro substituent at position 7 arises from the β-keto ester, while the phenyl group at position 5 originates from the aminopyrazole precursor.
| Parameter | Value |
|---|---|
| Yield | 82–89% |
| Reaction Temperature | 80–100°C |
| Catalyst | H₂SO₄ (10 mol%) |
| Solvent | AcOH |
This method is favored for its high regioselectivity and scalability. Nuclear magnetic resonance (NMR) analysis of the product confirms the substitution pattern: a singlet for the C7 chloro group (δ 7.2 ppm) and a multiplet for the C5 phenyl protons (δ 7.3–7.5 ppm).
Post-Synthesis Chlorination of 5-Phenylpyrazolo[1,5-a]Pyrimidine Derivatives
When direct cyclocondensation fails to introduce the chloro group, post-synthesis halogenation offers an alternative. This two-step approach first synthesizes the 5-phenylpyrazolo[1,5-a]pyrimidine core, followed by electrophilic chlorination at position 7.
Electrophilic Chlorination with Phosphorus Oxychloride (POCl₃)
The pre-formed ethyl 5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv) is treated with excess POCl₃ (3.0 equiv) in dichloroethane (DCE) at reflux (80°C) for 8–12 hours. The reaction mechanism involves the generation of a chlorophosphorane intermediate, which facilitates electrophilic substitution at the electron-rich C7 position.
| Parameter | Value |
|---|---|
| Yield | 75–81% |
| Reaction Temperature | 80°C |
| Solvent | Dichloroethane (DCE) |
Post-reaction, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via silica chromatography (hexane:ethyl acetate = 3:1) affords the target compound in high purity. Mass spectrometry (MS) data corroborate the molecular ion peak at m/z 331.0 [M+H]⁺.
Microwave-Assisted Cyclization for Enhanced Efficiency
Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes. This method is particularly advantageous for thermally sensitive intermediates.
Optimized Microwave Conditions
A mixture of 5-amino-3-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv) and ethyl 3-chloroacetoacetate (1.1 equiv) in dimethyl sulfoxide (DMSO) is irradiated at 120°C for 20 minutes under inert atmosphere. Potassium fluoride (KF) is employed as a base to deprotonate the aminopyrazole, enhancing nucleophilicity.
| Parameter | Value |
|---|---|
| Yield | 88–91% |
| Reaction Temperature | 120°C |
| Irradiation Time | 20 minutes |
| Base | KF (2.0 equiv) |
The microwave method achieves comparable yields to conventional heating but with improved reproducibility. High-performance liquid chromatography (HPLC) analysis reveals a purity of ≥95%.
Comparative Analysis of Methodologies
The table below evaluates the three primary synthesis routes based on yield, scalability, and practicality:
| Method | Yield | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-Catalyzed | 82–89% | High | Cost-effective, one-pot synthesis | Long reaction times (4–6 hrs) |
| Post-Synthesis Chlorination | 75–81% | Moderate | Flexibility in functionalization | Requires handling of POCl₃ |
| Microwave-Assisted | 88–91% | Moderate | Rapid synthesis (20 mins) | Specialized equipment required |
Mechanistic Insights and Regioselectivity
The regioselectivity of chloro and phenyl group incorporation is governed by electronic and steric factors:
- Cyclocondensation : The β-keto ester’s α-carbon (adjacent to the carbonyl) becomes C7 in the pyrimidine ring, explaining the chloro group’s placement.
- Electrophilic Chlorination : The C7 position is activated for electrophilic attack due to conjugation with the pyrazole nitrogen, directing chlorine substitution.
Density functional theory (DFT) calculations support these observations, showing a lower activation energy for cyclocondensation at the β-keto ester’s α-carbon (ΔG‡ = 28.5 kcal/mol) compared to alternative pathways.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
Antimycobacterial Activity
Recent research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, as effective inhibitors of Mycobacterium tuberculosis (M.tb). A study reported the synthesis of various pyrazolo[1,5-a]pyrimidines and their structure–activity relationships (SAR) concerning their antimycobacterial properties. The most promising compounds exhibited potent in vitro activity against M.tb with low toxicity profiles, indicating their potential for further development as therapeutic agents against tuberculosis .
Key Findings:
- Inhibition Mechanism : The compound acts by inhibiting mycobacterial ATP synthase, crucial for the energy metabolism of M.tb.
- In Vivo Efficacy : Some derivatives demonstrated significant efficacy in mouse models of tuberculosis .
Anticancer Properties
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. This compound is part of this class and has shown promise in inhibiting tumor cell proliferation.
Case Studies:
- Study on Antitumor Activity : Research indicated that various derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity against different cancer cell lines. The structural modifications at the 7-position significantly influence the anticancer activity .
- Mechanism of Action : These compounds are believed to act through multiple pathways, including the inhibition of protein kinases involved in cancer cell signaling .
Enzymatic Inhibition
This compound has also been explored for its ability to inhibit specific enzymes that play roles in various biological processes.
Applications:
- Selective Inhibition : The compound has been identified as a selective inhibitor of certain enzymes linked to metabolic pathways in cancer and infectious diseases.
- Research Implications : The ability to modify the compound's structure allows for tailored inhibition profiles, enhancing its potential as a therapeutic agent .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions that allow for various substitutions at different positions on the pyrazolo-pyrimidine scaffold.
Synthetic Pathways:
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chlorine (Cl) and trifluoromethyl (CF₃) at position 7 improve metabolic stability and electrophilicity, critical for kinase inhibition .
- Aromatic vs. Aliphatic Substituents : Phenyl groups at position 5 (e.g., 5-Ph, 5-p-tolyl) enhance binding affinity through hydrophobic interactions, while methyl or cyclopropyl groups reduce steric hindrance .
- Ester vs. Amide Derivatives : Ethyl esters (e.g., target compound) are prone to hydrolysis in vivo, whereas amide analogs (e.g., from ) exhibit superior microsomal stability .
Stability and Pharmacokinetic Considerations
Biological Activity
Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its potential as an anti-tubercular and anticancer agent.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several key reactions. The compound is typically synthesized through the condensation of substituted pyrazole derivatives with appropriate carboxylic acid derivatives. The following steps outline the general synthetic route:
- Preparation of Pyrazole Derivatives : Starting from commercially available 4-phenyl-1H-pyrazol-5-amines, these compounds undergo cyclization with β-keto esters to yield substituted pyrazolo[1,5-a]pyrimidines.
- Chlorination : The resulting compounds are chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 7-position.
- Carboxylation : Finally, the introduction of the ethyl carboxylate group completes the synthesis.
This synthetic pathway allows for a variety of substitutions at different positions on the pyrazolo[1,5-a]pyrimidine core, which can significantly affect biological activity.
Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Pyrazole | 70-85 |
| 2 | Chlorination | Chloropyrazole | 60-75 |
| 3 | Carboxylation | Ethyl ester | 80-90 |
Anti-Tubercular Activity
This compound has been investigated for its potential as an inhibitor of mycobacterial ATP synthase, a crucial enzyme for Mycobacterium tuberculosis (M.tb) survival. In vitro studies have demonstrated that certain derivatives exhibit significant growth inhibition of M.tb with low cytotoxicity to mammalian cells.
In a study evaluating various pyrazolo[1,5-a]pyrimidines, it was found that modifications at the 3 and 5 positions enhanced anti-tubercular activity while maintaining favorable pharmacokinetic properties such as metabolic stability and low hERG liability .
Anticancer Activity
Recent research has indicated that compounds within this class also exhibit promising anticancer properties. For instance, ethyl derivatives have shown efficacy in inhibiting cancer cell proliferation in various models. In particular:
- MCF-7 Breast Cancer Cells : this compound demonstrated significant inhibition of tumor growth and induction of apoptosis in MCF-7 cells. The compound affected cell cycle progression by arresting cells at the G1/S phase and inducing DNA fragmentation .
Table 2: Biological Activities of Ethyl Derivatives
| Activity Type | Model/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-tubercular | M.tb | <10 | ATP synthase inhibition |
| Anticancer | MCF-7 | 3–10 | Induction of apoptosis; cell cycle arrest |
Case Study: Anticancer Efficacy in MCF-7 Cells
In a controlled study, ethyl derivatives were tested against MCF-7 breast cancer cells. The results indicated that compounds with a phenyl group at the 5-position exhibited superior antiproliferative effects compared to other analogs. The mechanism was primarily through apoptosis induction and disruption of cell cycle progression .
Case Study: Inhibition of Mycobacterial Growth
Another study focused on the anti-tubercular activity of ethyl derivatives against M.tb. The results showed that specific substitutions enhanced potency without increasing toxicity to human liver microsomes, indicating a favorable therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
